![molecular formula C14H13N3O3S B12899533 3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine CAS No. 113121-34-9](/img/structure/B12899533.png)
3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines This compound is characterized by the presence of a methoxy group at the 3-position, a methylsulfonyl group at the 6-position, and a phenyl group at the 2-position of the imidazo[1,2-b]pyridazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines can yield 6-aryl-pyridazin-3-amines, which can be further functionalized to obtain the desired compound . Another approach involves the use of β,γ-unsaturated hydrazones in a copper-promoted 6-endo-trig cyclization to form 1,6-dihydropyridazines, which can be subsequently converted to pyridazines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Common industrial methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
化学反応の分析
Types of Reactions
3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce corresponding alcohols or amines.
科学的研究の応用
3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用機序
The mechanism of action of 3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit enzymes such as c-jun N-terminal kinase-1 (JNK1), leading to the downregulation of downstream targets like c-Jun and c-Fos . The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, modulating their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
3-Methyl-6-(thiophen-2-yl)pyridazine: A structurally related compound with a thiophene group instead of a phenyl group.
3,6-Disubstituted Pyridazine Derivatives: Compounds with various substituents at the 3 and 6 positions, exhibiting diverse biological activities.
Uniqueness
3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the methoxy and methylsulfonyl groups enhances its solubility and reactivity, making it a valuable compound for research and development.
特性
CAS番号 |
113121-34-9 |
|---|---|
分子式 |
C14H13N3O3S |
分子量 |
303.34 g/mol |
IUPAC名 |
3-methoxy-6-methylsulfonyl-2-phenylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C14H13N3O3S/c1-20-14-13(10-6-4-3-5-7-10)15-11-8-9-12(16-17(11)14)21(2,18)19/h3-9H,1-2H3 |
InChIキー |
WFNQEYAKXJRKSL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=C2N1N=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


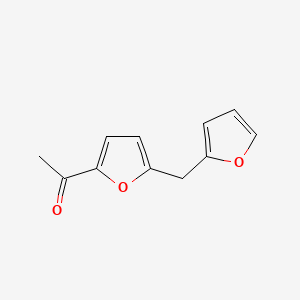
![2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12899456.png)
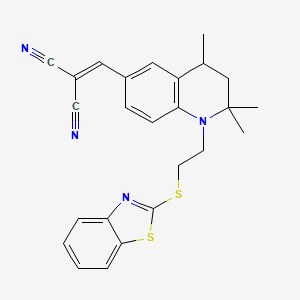
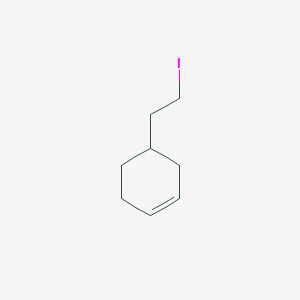


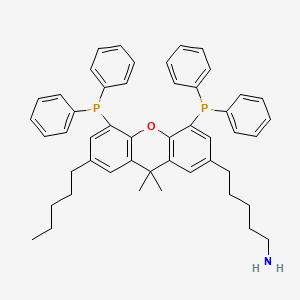
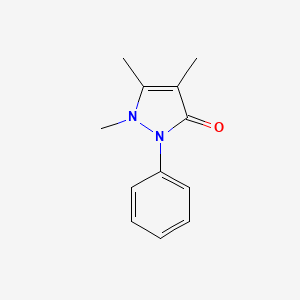
![Ethanone, 1-[5-[2-(methylamino)phenyl]-1-phenyl-1H-1,2,4-triazol-3-yl]-](/img/structure/B12899499.png)

![5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12899518.png)

![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
![Furan, 2-[(trifluoromethyl)thio]-](/img/structure/B12899532.png)
